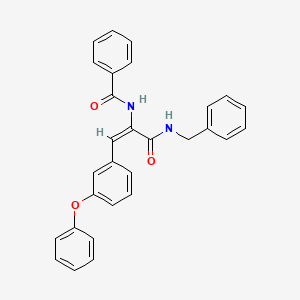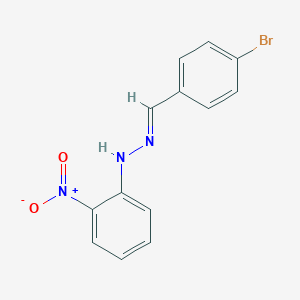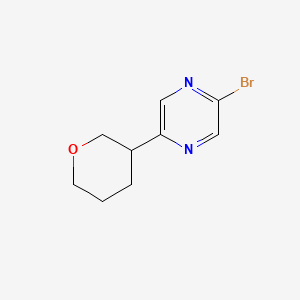
2-bromo-3,5-dimethyl-1H-pyrrole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-3,5-dimethyl-1H-pyrrole is a heterocyclic organic compound that contains a pyrrole ring substituted with bromine and two methyl groups. Pyrroles are five-membered aromatic rings with one nitrogen atom, and they are known for their significant role in various biological and chemical processes. The bromine substitution at the second position and the methyl groups at the third and fifth positions make this compound unique and interesting for various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-bromo-3,5-dimethyl-1H-pyrrole can be achieved through several methods. One common approach involves the bromination of 3,5-dimethyl-1H-pyrrole using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane. The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes where the reactants are fed into a reactor, and the product is continuously removed. This method ensures high efficiency and yield while minimizing the formation of by-products. The use of catalysts and optimized reaction conditions can further enhance the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Bromo-3,5-dimethyl-1H-pyrrole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding pyrrole derivatives with different functional groups.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of 3,5-dimethyl-1H-pyrrole.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium amide, thiourea, or sodium alkoxide in solvents such as ethanol or dimethylformamide.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide in acidic or basic media.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride in solvents like tetrahydrofuran.
Major Products:
- Substitution reactions yield various substituted pyrroles depending on the nucleophile used.
- Oxidation reactions produce pyrrole derivatives with different oxidation states.
- Reduction reactions result in the removal of the bromine atom, forming 3,5-dimethyl-1H-pyrrole.
Applications De Recherche Scientifique
2-Bromo-3,5-dimethyl-1H-pyrrole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as an intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent due to its unique structure and reactivity.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-bromo-3,5-dimethyl-1H-pyrrole depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or DNA. The bromine atom and the methyl groups can influence its binding affinity and specificity, leading to different biological effects. The exact pathways and molecular targets are still under investigation and may vary depending on the context of its use.
Comparaison Avec Des Composés Similaires
3,5-Dimethyl-1H-pyrrole: Lacks the bromine substitution, making it less reactive in certain substitution reactions.
2-Bromo-1H-pyrrole: Lacks the methyl groups, which can affect its steric and electronic properties.
2,5-Dimethyl-1H-pyrrole: Substituted at different positions, leading to different reactivity and applications.
Uniqueness: 2-Bromo-3,5-dimethyl-1H-pyrrole’s unique combination of bromine and methyl substitutions provides distinct reactivity and potential applications that are not observed in its similar counterparts. The presence of both electron-donating (methyl) and electron-withdrawing (bromine) groups makes it a versatile compound for various chemical transformations and research applications.
Propriétés
Formule moléculaire |
C6H8BrN |
|---|---|
Poids moléculaire |
174.04 g/mol |
Nom IUPAC |
2-bromo-3,5-dimethyl-1H-pyrrole |
InChI |
InChI=1S/C6H8BrN/c1-4-3-5(2)8-6(4)7/h3,8H,1-2H3 |
Clé InChI |
BPJJWAVDPVBHHL-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(N1)Br)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-chloro-N-{(E)-[4-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)phenyl]methylidene}aniline](/img/structure/B11713112.png)


![2-(2,3-dimethylphenyl)-2H,3H-chromeno[2,3-c]pyrazol-3-one](/img/structure/B11713131.png)
![N'-[(1E)-1-(Adamantan-1-YL)propylidene]-4-methylbenzene-1-sulfonohydrazide](/img/structure/B11713133.png)
![2-[(E)-{[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-nitrophenol](/img/structure/B11713135.png)
![1-[1-(Difluoromethyl)-1H-pyrazol-3-yl]ethanone](/img/structure/B11713137.png)

![N-(2,2,2-trichloro-1-{[(3-nitrophenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11713147.png)



![6-bromo-3-{1-[(4-methylphenyl)sulfonyl]-5-[(E)-2-phenylethenyl]-4,5-dihydro-1H-pyrazol-3-yl}-4-phenylquinolin-2-ol](/img/structure/B11713194.png)

